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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis,
and preclinical evaluation of GNE-495, a potent and selective inhibitor of Mitogen-activated
protein kinase kinase kinase kinase 4 (MAP4K4). This document details the structure-based
design strategy, key experimental protocols, and critical data that underscore the therapeutic
potential of GNE-495, particularly in the context of retinal angiogenesis.

Discovery and Design Rationale

GNE-495 was developed through a strategic, structure-based design and property-guided
optimization process. The primary objective was to create a potent and selective MAP4K4
inhibitor with minimal central nervous system (CNS) penetration, thereby reducing potential off-
target neurological effects.[1] The discovery process began with the identification of two lead
scaffolds: an isoquinoline and a more synthetically challenging naphthyridine core.[1]

The optimization efforts were guided by the co-crystal structure of a related inhibitor with
MAP4K4, which highlighted key binding interactions. A significant breakthrough in the design of
GNE-495 was the incorporation of an amide linker, which forms a crucial hydrogen bond with
the cysteine 108 residue in the hinge region of the kinase.[2] This, in combination with the 3-
fluorophenyl moiety that occupies a hydrophobic pocket, contributes to the high potency of the
molecule.[2]

Structure-Activity Relationship (SAR)
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The development of GNE-495 involved a systematic exploration of the structure-activity
relationship, focusing on enhancing potency, selectivity, and pharmacokinetic properties while
minimizing brain penetration. Key SAR insights are summarized in the table below.

Key MAP4K4 IC50 Brain
Compound ID Core Scaffold L .

Substitutions (nM) Penetration
Initial Hit Isoquinoline - Moderate High

. o Introduction of
Intermediate Naphthyridine o Improved Reduced
amide linker

Amide linker, 3-
fluorophenyl

GNE-495 Naphthyridine group, 3.7 Minimal
cyclopropylcarbo

nyl azetidine

Synthesis of GNE-495

The synthesis of GNE-495 is a multi-step process starting from a 1,7-naphthyridine core. The
following scheme outlines the key synthetic transformations. A detailed experimental protocol is
provided in the subsequent section.

1,7-Naphthyridine Core lw% Functionalized Naphthyridine lmm>| Amide Coupling Precursor lMPLngf GNE-495
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Caption: Synthetic overview for GNE-495.

Detailed Synthesis Protocol

A detailed, step-by-step synthesis protocol for GNE-495 is typically found in the supplementary
information of the primary publication. While the specific supplementary file was not retrieved in
the search, a representative protocol based on the published reaction scheme is outlined
below. Researchers should refer to the original publication for precise experimental details.
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Step 1: Synthesis of the Naphthyridine Core The synthesis begins with the construction of the
functionalized 1,7-naphthyridine core through a series of cyclization and substitution reactions.

Step 2: Amide Coupling The carboxylic acid derivative of the naphthyridine core is then coupled
with 3-amino-1-(cyclopropanecarbonyl)azetidine using standard amide bond formation
reagents such as HATU or HOBt/EDC in a suitable solvent like DMF.

Step 3: Final Product Formation and Purification The resulting crude product is purified by
reverse-phase HPLC to yield GNE-495 as a solid. The final compound's identity and purity are
confirmed by NMR and LC-MS analysis.

Biological Activity and Mechanism of Action

GNE-495 is a potent inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[3] It also
demonstrates inhibitory activity against the closely related kinases MINK and TNIK.[1]
However, in vivo studies have indicated that the observed phenotypes are attributable to the
inhibition of MAP4K4.[1]

MAP4K4 Signaling Pathway in Angiogenesis

MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes,
including cell migration and proliferation, which are fundamental to angiogenesis.[4][5] In
endothelial cells, MAP4K4 is involved in signaling cascades that regulate cytoskeletal
dynamics and cell adhesion.[6] The inhibition of MAP4K4 by GNE-495 disrupts these
processes, leading to a reduction in endothelial cell migration and the formation of new blood
vessels. One of the key pathways involves the phosphorylation of moesin by MAP4K4, which in
turn regulates the activity of integrins.[7]
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Caption: GNE-495 inhibits MAP4K4-mediated angiogenesis.

Preclinical Data
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In Vitro Potency and Selectivity

While a comprehensive kinase selectivity panel for GNE-495 is not publicly available, it is
described as a "potent and selective” MAP4K4 inhibitor.[1]

Kinase Target IC50 (nM)

MAP4K4 3.7

MINK Inhibited

TNIK Inhibited
Pharmacokinetics

GNE-495 exhibits a favorable pharmacokinetic profile across multiple species, with low
clearance, moderate half-life, and reasonable oral bioavailability.[8] A key feature of its design
is the minimal brain penetration.[1]

CL
. Dose . Vss
Species Route T1/2 (h) (mL/min/k F (%)
(mglkg) (LIkg)
g)
Mouse v 1 2.5 15 2.9 -
PO 5 3.1 - - 37
Rat v 1 3.4 10 2.8 -
PO 5 4.2 - - 47
Dog v 0.5 5.1 5 2.3 -
PO 25 6.3 - - 40

In Vivo Efficacy: Retinal Angiogenesis Model

The in vivo efficacy of GNE-495 was demonstrated in a neonatal mouse model of oxygen-
induced retinopathy (OIR), which mimics aspects of retinal neovascular diseases.[1]
Intraperitoneal administration of GNE-495 resulted in a dose-dependent delay in retinal
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vascular outgrowth and induced abnormal retinal vascular morphology, phenocopying the
effects observed in inducible Map4k4 knockout mice.[1]

Experimental Protocols
Kinase Inhibition Assay

The specific protocol used for determining the IC50 of GNE-495 against MAP4K4 is detailed in
the supplementary information of the primary publication. A general protocol for a biochemical
kinase assay is described below.

e Reagents: Recombinant human MAP4K4, ATP, appropriate peptide substrate, and GNE-495.

e Procedure: The assay is typically performed in a 384-well plate format. GNE-495 is serially
diluted and incubated with the MAP4K4 enzyme. The kinase reaction is initiated by the
addition of a mixture of ATP and the peptide substrate.

o Detection: After incubation, the amount of phosphorylated substrate is quantified using a
suitable detection method, such as fluorescence polarization or luminescence (e.g., ADP-Glo
assay).

o Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

HUVEC Migration Assay (Transwell)

While the specific protocol for GNE-495 was not detailed in the available resources, a general
transwell migration assay protocol for Human Umbilical Vein Endothelial Cells (HUVECS) is as
follows.

e Cell Culture: HUVECS are cultured to 80-90% confluence and then serum-starved for 4-6
hours.

e Assay Setup: Transwell inserts with an 8 um pore size are placed in a 24-well plate. The
lower chamber is filled with media containing a chemoattractant (e.g., VEGF).

e Cell Seeding: A suspension of serum-starved HUVECSs, pre-treated with various
concentrations of GNE-495 or vehicle control, is added to the upper chamber of the
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Transwell insert.

 Incubation: The plate is incubated for 4-18 hours at 37°C to allow for cell migration.

» Quantification: Non-migrated cells on the upper surface of the membrane are removed with a
cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal
violet), and counted under a microscope.
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Caption: Workflow for HUVEC transwell migration assay.

Oxygen-Induced Retinopathy (OIR) Mouse Model
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 Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are
exposed to 75% oxygen for 5 days (until P12). This leads to vaso-obliteration in the central
retina.

o Return to Normoxia: At P12, the mice are returned to room air. The resulting hypoxia in the
avascular retina stimulates neovascularization.

o Treatment: GNE-495 or vehicle is administered to the pups via intraperitoneal injection at
specified doses and time points during the neovascularization phase.

» Tissue Collection and Analysis: At P17, the mice are euthanized, and their eyes are
enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell
marker (e.g., isolectin B4).

e Quantification: The extent of vaso-obliteration and neovascularization is quantified using
fluorescence microscopy and image analysis software.

Conclusion

GNE-495 is a potent and selective MAP4K4 inhibitor discovered through a sophisticated
structure-based design approach. Its favorable preclinical profile, characterized by high
potency, good pharmacokinetics, minimal CNS penetration, and in vivo efficacy in a relevant
model of retinal angiogenesis, positions it as a valuable research tool and a potential
therapeutic candidate for diseases driven by pathological angiogenesis. This technical guide
provides a comprehensive resource for researchers in the field of drug discovery and
development to understand the core attributes of GNE-495.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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